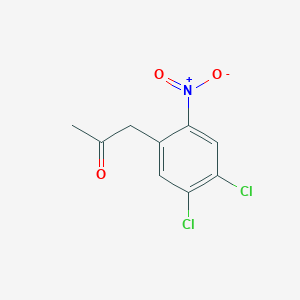

1-(4,5-Dichloro-2-nitrophenyl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4,5-dichloro-2-nitrophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c1-5(13)2-6-3-7(10)8(11)4-9(6)12(14)15/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHZKVIAHDDQKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4,5 Dichloro 2 Nitrophenyl Propan 2 One

Direct Synthetic Routes to 1-(4,5-Dichloro-2-nitrophenyl)propan-2-one

Direct approaches to the target compound would likely involve the formation of the carbon-carbon bond between the aromatic ring and the propan-2-one moiety in a single key step.

Strategies Involving Halogenated Nitroaromatics and Ketone Precursors

The most plausible direct synthetic strategy for this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards attack by nucleophiles. The starting halogenated nitroaromatic would be a key determinant of the reaction's feasibility and regioselectivity.

A likely precursor for this reaction is 1,2,4-trichloro-5-nitrobenzene . In this molecule, the chlorine atoms at positions 2 and 4 are ortho and para, respectively, to the strongly deactivating nitro group, making them susceptible to nucleophilic displacement. The incoming nucleophile, in this case, the enolate of propan-2-one (acetone), would preferentially attack the carbon atom at position 4, which is para to the nitro group, due to the effective stabilization of the negative charge in the Meisenheimer intermediate.

Alternatively, 1,2-dichloro-4-nitrobenzene could serve as a starting material. Here, the chlorine atom at the 2-position (ortho to the nitro group) would be the primary site of nucleophilic attack. The reaction would proceed via the formation of a stabilized Meisenheimer complex, followed by the elimination of the chloride ion to yield the desired product.

The generation of the acetone (B3395972) enolate is typically achieved by using a strong base such as sodium hydride (NaH), sodium amide (NaNH2), or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Table 1: Proposed Direct Synthetic Routes via SNAr

| Starting Material | Reagent | Base | Solvent | Probable Product |

| 1,2,4-Trichloro-5-nitrobenzene | Propan-2-one | NaH | THF | This compound |

| 1,2-Dichloro-4-nitrobenzene | Propan-2-one | LDA | THF | 1-(4-Chloro-2-nitrophenyl)propan-2-one* |

*Note: Reaction with 1,2-dichloro-4-nitrobenzene would lead to a different isomer unless further substitution occurs.

Optimization of Reaction Conditions and Yields in Reported Syntheses

While specific optimization data for the synthesis of this compound is not available in the public domain, general principles for optimizing SNAr reactions and ketone arylations can be applied. researchgate.netresearchgate.net Key parameters to consider for maximizing the yield and purity of the product include:

Base: The choice and stoichiometry of the base are critical for efficient enolate formation without promoting side reactions. Strong, non-nucleophilic bases are generally preferred.

Solvent: Aprotic polar solvents are typically used to dissolve the reactants and facilitate the reaction while avoiding protonation of the enolate.

Temperature: The reaction temperature influences the rate of reaction and the stability of the intermediates. Optimization is often required to find a balance between a reasonable reaction time and minimizing decomposition.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to the α-arylation of ketones. acs.org Although typically used for C-N bond formation, modifications of these catalytic systems could potentially be applied to the synthesis of the target compound. Optimization in such a system would involve screening various palladium precursors, phosphine (B1218219) ligands, bases, and solvents. researchgate.net

Table 2: General Parameters for Optimization of Ketone Arylation

| Parameter | Conditions to Explore | Rationale |

| Catalyst | Pd(OAc)2, Pd2(dba)3, CuI | To find the most active and selective metal center. acs.orgresearchgate.netnih.gov |

| Ligand | Buchwald or Hartwig phosphine ligands, BINAP | To stabilize the metal catalyst and promote reductive elimination. nih.gov |

| Base | NaOtBu, K3PO4, Cs2CO3 | To deprotonate the ketone and facilitate transmetalation. |

| Solvent | Toluene, Dioxane, THF | To ensure solubility of reactants and influence reaction kinetics. |

| Temperature | 80-120 °C | To overcome the activation energy of the catalytic cycle. |

Indirect Synthetic Strategies for this compound Analogues

Indirect methods involve the synthesis of a precursor molecule that is subsequently converted to the target compound through one or more functional group transformations.

Synthesis via Functional Group Transformations from Related Precursors

An alternative approach to the synthesis of this compound involves the manipulation of functional groups on a pre-existing aromatic core. For instance, one could start with 4,5-dichloro-2-nitroaniline. The amino group could be diazotized with sodium nitrite (B80452) in the presence of a strong acid, followed by a Sandmeyer-type reaction to introduce a different functional group that can then be converted to the propan-2-one side chain.

Another strategy could involve the synthesis of a substituted phenylacetic acid derivative, which could then be converted to the corresponding methyl ketone via reaction with an organometallic reagent like methyllithium (B1224462) or through a Weinreb ketone synthesis.

Exploration of Catalyst Systems in Propan-2-one and Related Ketone Formation

The formation of the propan-2-one side chain can also be achieved through various catalytic methods. For example, the Wacker oxidation of an allylbenzene (B44316) derivative could yield the desired ketone. The synthesis of the necessary 1-allyl-4,5-dichloro-2-nitrobenzene precursor could be accomplished through a cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitable dichloronitrobenzene derivative and an allylboronic acid or allylstannane.

Palladium and copper-based catalysts are widely used for C-C bond formation reactions. acs.orgresearchgate.netnih.govnih.gov The choice of catalyst and ligand is crucial for achieving high yields and selectivity in these transformations.

Stereoselective Synthesis Considerations for Related Propan-2-one Analogues

While this compound itself is achiral, the synthesis of chiral analogues, where the propan-2-one moiety is substituted to create a stereocenter, would require stereoselective methods.

Several approaches can be employed for the asymmetric synthesis of chiral ketones:

Chiral Auxiliaries: A chiral auxiliary can be attached to the ketone precursor to direct the stereochemical outcome of a subsequent reaction, such as an alkylation or arylation. The auxiliary is then removed to yield the enantiomerically enriched product.

Chiral Catalysts: The use of chiral transition metal catalysts, often in combination with chiral ligands, can catalyze the enantioselective formation of C-C bonds. nih.gov For instance, asymmetric α-arylation of ketones has been achieved using chiral palladium or copper complexes.

Biocatalysis: Enzymes, such as ketoreductases, can be used for the stereoselective reduction of a prochiral diketone or the kinetic resolution of a racemic ketone. nih.gov

The development of stereoselective routes to analogues of this compound would be of interest for applications where specific stereoisomers exhibit desired biological activity. mdpi.commdpi.comnih.gov

Derivatization Strategies and Synthetic Utility of 1 4,5 Dichloro 2 Nitrophenyl Propan 2 One

Explorations as a Precursor for Non-Biological Functional Materials.

A conclusive article on the derivatization and synthetic utility of 1-(4,5-dichloro-2-nitrophenyl)propan-2-one would require access to proprietary research or future publications that specifically investigate this compound.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 1 4,5 Dichloro 2 Nitrophenyl Propan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer direct insight into the types of protons and carbons present in 1-(4,5-dichloro-2-nitrophenyl)propan-2-one. The chemical shifts are heavily influenced by the electronic effects of the substituents on the aromatic ring. The potent electron-withdrawing nature of the nitro group, combined with the inductive effects of the two chlorine atoms, results in a significant deshielding of the aromatic protons and carbons, shifting their signals to a higher frequency (downfield).

The ¹H NMR spectrum is expected to show three distinct signals:

Two singlets in the aromatic region, corresponding to the two non-equivalent protons on the phenyl ring. The proton at the C-6 position, being ortho to the strongly withdrawing nitro group, would appear further downfield than the proton at the C-3 position.

A singlet for the methylene (B1212753) (-CH₂-) protons of the propanone side chain.

A singlet for the terminal methyl (-CH₃) protons, which would be the most upfield signal.

The proton-decoupled ¹³C NMR spectrum would display signals for all nine carbon atoms in the molecule. The carbonyl carbon of the ketone is characteristically found far downfield. The aromatic carbons directly bonded to the chlorine and nitro substituents would also exhibit distinct chemical shifts, which can be predicted using established substituent chemical shift (SCS) increments.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (C-3) | 7.6 - 7.8 | 125 - 130 |

| Aromatic CH (C-6) | 8.0 - 8.2 | 130 - 135 |

| Methylene (-CH₂-) | 4.0 - 4.3 | 45 - 50 |

| Methyl (-CH₃) | 2.2 - 2.4 | 29 - 32 |

| Carbonyl (C=O) | - | 200 - 205 |

| Aromatic C-NO₂ | - | 147 - 150 |

| Aromatic C-Cl (C-4) | - | 132 - 136 |

| Aromatic C-Cl (C-5) | - | 135 - 139 |

| Aromatic C-CH₂ | - | 133 - 137 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding framework of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons as they are isolated from each other. Similarly, the methylene and methyl protons of the side chain would appear as singlets and thus show no correlations, confirming their isolation from other proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For instance, it would show a cross-peak connecting the methylene proton signal (e.g., ~4.1 ppm) to the methylene carbon signal (e.g., ~48 ppm) and another cross-peak linking the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over two to three bonds). This experiment provides the final pieces of the structural puzzle. Key expected correlations for this compound would include:

Correlations from the methylene (-CH₂-) protons to the aromatic C-1, C-2, and C-6 carbons, confirming the attachment point of the side chain.

A correlation from the methylene protons to the carbonyl carbon, linking the two parts of the propanone moiety.

A correlation from the methyl (-CH₃) protons to the carbonyl carbon.

Correlations from the aromatic proton at C-6 to the carbons at C-4 and C-2, and from the aromatic proton at C-3 to the carbons at C-1 and C-5, confirming their positions on the ring.

Vibrational Spectroscopy Methodologies: Infrared (IR) and Raman

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are complementary, as the selection rules for each are different.

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups.

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the IR spectrum, characteristic of a ketone. This typically appears in the range of 1700-1725 cm⁻¹. chemistrysteps.com

Nitro (NO₂) Group Vibrations: The nitro group gives rise to two distinct and strong stretching vibrations in the IR spectrum: an asymmetric stretch (typically 1500-1560 cm⁻¹) and a symmetric stretch (typically 1335-1370 cm⁻¹). actachemicamalaysia.com

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. chemistrysteps.com

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibrations for aryl chlorides typically occur in the 1000-1100 cm⁻¹ region, though they can sometimes be weaker and harder to assign definitively.

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretch | 1700 - 1725 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

| Aromatic (C-H) | Stretch | 3050 - 3150 |

| Aliphatic (C-H) | Stretch | 2850 - 3000 |

| Aryl Halide (C-Cl) | Stretch | 1000 - 1100 |

Conformational analysis studies the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. chemistrysteps.comlumenlearning.com For this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the aromatic ring (C-1) and the methylene carbon of the side chain.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.

For this compound (molecular formula: C₉H₇Cl₂NO₃), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of this peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks:

An M⁺ peak (containing two ³⁵Cl atoms).

An M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom), which would be approximately 65% of the intensity of the M⁺ peak.

An M+4 peak (containing two ³⁷Cl atoms), which would be approximately 10% of the intensity of the M⁺ peak.

This characteristic 9:6:1 intensity ratio for a dichloro-substituted compound is a definitive diagnostic tool.

Furthermore, the molecule would undergo predictable fragmentation upon ionization. Common fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon, leading to the formation of a stable acetyl cation ([CH₃CO]⁺, m/z = 43) and a dichloronitrobenzyl radical.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the side chain, resulting in a dichloronitrobenzyl cation ([C₇H₄Cl₂NO₂]⁺).

Loss of neutral fragments: The molecular ion could also lose small, stable neutral molecules, such as NO₂ (loss of 46 amu) or CO (loss of 28 amu).

Analysis of the masses of these fragment ions allows for the reconstruction of the molecular structure, providing corroborating evidence for the connectivity determined by NMR.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is an indispensable tool for determining the elemental composition of a compound with high accuracy and confidence. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratio (m/z) to the nearest whole number, HRMS can measure mass to several decimal places. This precision allows for the calculation of a unique elemental formula.

For this compound (C₉H₇Cl₂NO₃), the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes (⁹C, ⁷H, ³⁵Cl, ³⁷Cl, ¹⁴N, ¹⁶O). The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, and HRMS can resolve these peaks distinctly. The measured exact mass from an HRMS experiment would be compared against the theoretical value, with a minimal mass error (typically <5 ppm), to unequivocally confirm the elemental formula.

Table 1: Theoretical Isotopic Masses for [C₉H₇Cl₂NO₃+H]⁺

| Isotope Combination | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|

| C₉H₈³⁵Cl₂NO₃ | 247.98299 | 100.0 |

| C₉H₈³⁵Cl³⁷ClNO₃ | 249.97993 | 65.0 |

| C₉H₈³⁷Cl₂NO₃ | 251.97699 | 10.6 |

This table illustrates the expected high-resolution m/z values for the protonated molecular ion, showing the characteristic isotopic pattern for a molecule containing two chlorine atoms.

Analysis of Fragmentation Pathways for Comprehensive Structural Information

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. chemguide.co.uk When the molecular ion is subjected to energy (e.g., through electron impact or collision-induced dissociation), it breaks apart into smaller, charged fragments. libretexts.org The pattern of these fragments is predictable and serves as a molecular fingerprint, helping to piece together the compound's structure.

For this compound, several key fragmentation pathways can be predicted based on its functional groups (ketone, nitro group, aromatic ring, chloro-substituents). libretexts.orgmiamioh.edu Alpha-cleavage adjacent to the carbonyl group is a common pathway for ketones, which could lead to the loss of a methyl radical (•CH₃) or an acetyl group (•COCH₃). Cleavage of the bond between the methylene bridge and the aromatic ring is also highly probable. The resulting fragmentation pattern provides corroborating evidence for the proposed connectivity of the atoms.

Table 2: Predicted Key Fragments of this compound in Mass Spectrometry

| Fragment Ion (Structure) | Proposed Fragmentation Pathway | Theoretical m/z |

|---|---|---|

| [C₈H₄Cl₂NO₃]⁺ | Loss of •CH₃ (alpha-cleavage) | 231.96 |

| [C₇H₄Cl₂NO₂]⁺ | Loss of •COCH₃ (alpha-cleavage) | 203.96 |

| [C₆H₃Cl₂NO₂]⁺ | Fragment corresponding to the dichloronitrophenyl moiety | 190.95 |

| [CH₃CO]⁺ | Acylium ion from alpha-cleavage | 43.02 |

This table outlines plausible fragmentation ions and their corresponding mass-to-charge ratios, which would be expected in the mass spectrum, providing structural confirmation.

X-ray Diffraction (XRD) Crystallography Methodologies

X-ray crystallography stands as the gold standard for the absolute determination of molecular structure in the solid state. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice. carleton.edumdpi.com

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) provides an unambiguous three-dimensional model of a molecule. mdpi.com For a new compound like this compound, growing a suitable single crystal is the first critical step. The analysis of the diffraction data allows for the precise determination of atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with very high precision. carleton.edu This technique confirms the atom-to-atom connectivity and reveals the molecule's specific conformation in the solid state. The resulting crystallographic data is typically deposited in crystallographic databases for public access.

Table 3: Illustrative Crystallographic Data Obtainable from SCXRD

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the unit cell |

| Space Group | P2₁/c | Arrangement of molecules in the unit cell |

| a (Å) | 11.98 | Unit cell dimension |

| b (Å) | 9.89 | Unit cell dimension |

| c (Å) | 12.55 | Unit cell dimension |

| β (°) | 114.9 | Angle of the unit cell |

| Volume (ų) | 1349.2 | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

This table presents the type of parameters obtained from a single-crystal X-ray diffraction experiment, using representative values for illustrative purposes. nih.gov These data define the crystal's fundamental structure.

Analysis of Crystal Packing and Intermolecular Interactions via Hirshfeld Surface Analysis

Beyond the structure of a single molecule, understanding how molecules arrange themselves in a crystal is crucial. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. nih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds and other strong interactions, while blue regions represent longer contacts. semanticscholar.org

This analysis can be summarized in a 2D "fingerprint plot," which plots the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The distribution of points on this plot provides a quantitative summary of the different types of intermolecular contacts. For this compound, one would expect to observe significant contributions from C-H···O interactions involving the ketone and nitro groups, as well as Cl···H, O···H, and potentially Cl···Cl or Cl···O contacts, which govern the crystal packing. nih.govresearchgate.net

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Significance |

|---|---|---|

| H···H | ~20-30% | General van der Waals packing |

| O···H / H···O | ~15-25% | Indicates C-H···O hydrogen bonds |

| Cl···H / H···Cl | ~15-25% | Highlights interactions with chlorine atoms |

| C···H / H···C | ~5-10% | Aromatic and aliphatic C-H interactions |

| Cl···O / O···Cl | ~3-8% | Interactions involving the nitro group and chlorine |

This table provides a hypothetical breakdown of the percentage of the Hirshfeld surface area contributed by major intermolecular contacts, illustrating how molecules of this compound might interact in the solid state.

Emerging Research Directions and Future Perspectives for 1 4,5 Dichloro 2 Nitrophenyl Propan 2 One

Advanced Synthetic Methodologies

The progression of chemical synthesis is driven by the need for efficiency, scalability, and sustainability. For 1-(4,5-dichloro-2-nitrophenyl)propan-2-one, future manufacturing processes will likely pivot from traditional batch methods to more sophisticated and greener alternatives.

Traditional batch synthesis, while suitable for laboratory-scale production, often faces challenges in scalability, process control, and safety, particularly for reactions involving nitrated compounds. Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, offers a compelling solution. mdpi.com This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved purity, and enhanced safety. thieme-connect.de

The integration of automated synthesis platforms, such as robotic systems, can further accelerate the discovery and optimization of reaction conditions for this compound. nih.govresearchgate.net These platforms can perform numerous experiments in parallel, systematically varying catalysts, solvents, and temperatures to identify optimal synthetic routes with minimal human intervention. nih.gov This high-throughput approach is invaluable for constructing libraries of derivatives for screening purposes and for rapidly establishing robust, scalable production protocols. nih.gov

| Parameter | Traditional Batch Synthesis | Proposed Flow Chemistry Approach |

|---|---|---|

| Process Control | Limited; potential for temperature gradients and hotspots. | Precise control over temperature, pressure, and residence time. |

| Scalability | Difficult; requires redesign of reactors and processes. | Scalable by extending operational time ("scaling-out"). mdpi.com |

| Safety | Higher risk due to large volumes of hazardous reagents and intermediates. | Inherently safer with small reaction volumes at any given time. thieme-connect.de |

| Yield & Purity | Variable; may require extensive purification. | Often higher yields and purity due to superior process control. |

| Automation Potential | Limited to sequential operations. | Fully integrable with automated platforms for optimization and production. researchgate.net |

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. mdpi.com Future research into the synthesis of this compound will likely focus on developing more sustainable methods. mdpi.com Key areas of exploration include the use of environmentally benign solvents, the development of catalytic processes to replace stoichiometric reagents, and the optimization of atom economy. mdpi.comnih.gov

Strategies may involve employing recyclable catalysts, utilizing microwave-assisted synthesis to reduce reaction times and energy consumption, or exploring solvent-free reaction conditions. mdpi.commdpi.com For instance, replacing traditional volatile organic solvents with greener alternatives like water or supercritical CO2 could significantly reduce the environmental footprint of the synthesis process. mdpi.com

Potential Application in Advanced Materials Science

The unique electronic and structural characteristics of this compound make it an intriguing candidate for applications in advanced materials. The electron-withdrawing nature of the nitro and chloro groups, combined with the reactive ketone functionality, provides a versatile platform for designing novel materials.

The functional groups on this compound offer multiple handles for polymerization or incorporation into larger supramolecular structures. For example, the nitro group can be chemically reduced to an amine, which can then serve as a monomer for the synthesis of polyamides or polyimides. The ketone group can also participate in various condensation reactions.

Furthermore, with appropriate functionalization, derivatives of this compound could act as organic linkers for the construction of Metal-Organic Frameworks (MOFs). mdpi.com MOFs are highly porous materials with applications in gas storage, catalysis, and sensing. The specific arrangement of chloro and nitro- (or post-synthetically modified) groups could direct the assembly of unique MOF architectures with tailored properties. mdpi.com

Organic compounds with strong electron donor and acceptor groups often exhibit significant non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics, such as optical switching and data storage. nih.gov The structure of this compound, featuring a π-conjugated phenyl ring substituted with powerful electron-withdrawing nitro and chloro groups, suggests a high potential for NLO activity. mdpi.comresearchgate.net

The delocalization of π-electrons across the aromatic system, perturbed by the intramolecular charge transfer characteristics induced by the substituents, can lead to a large molecular hyperpolarizability (β), a key metric for second-order NLO performance. nih.gov Future research would involve synthesizing derivatives where electron-donating groups are introduced to enhance this push-pull electronic effect, thereby maximizing the NLO response.

| Compound/Feature | Key Substituents | Expected Property | Potential Application |

|---|---|---|---|

| Target Compound | -NO2, -Cl (Electron Withdrawing) | Significant second-order hyperpolarizability (β). nih.gov | Frequency doubling, optical switching. |

| Hypothetical Derivative 1 | -NO2 (Acceptor), -NH2 (Donor) | Enhanced push-pull system, potentially higher β value. | High-efficiency NLO materials. |

| Hypothetical Derivative 2 | Incorporated into a polymer backbone. | Macroscopic NLO effects in poled polymer films. mdpi.com | Integrated optoelectronic devices. |

Future Computational Modeling Enhancements

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool in modern chemical research. semanticscholar.org For this compound, DFT can provide deep insights into its structural, electronic, and reactive properties, guiding experimental efforts and accelerating discovery. nih.govnih.gov

Future computational studies could focus on several key areas:

Reaction Mechanism Elucidation: Modeling the transition states and energy profiles for various synthetic pathways to identify the most efficient and lowest-energy routes for its production.

Spectroscopic Prediction: Calculating theoretical vibrational (IR, Raman) and electronic (UV-Vis) spectra to aid in the characterization of the compound and its derivatives. researchgate.net

Electronic Property Calculation: Determining key electronic parameters such as the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential to predict reactivity and stability. semanticscholar.org

NLO Property Prediction: Calculating the first and second hyperpolarizabilities (β and γ) to quantitatively predict the NLO response and screen potential derivatives for enhanced performance before undertaking laborious synthesis. researchgate.net

These computational models can significantly de-risk and streamline experimental work, allowing researchers to focus on the most promising synthetic strategies and material applications for this compound.

Application of Machine Learning Algorithms in Reaction Prediction and Property Forecasting

The integration of machine learning (ML) into chemical research is revolutionizing how scientists can predict the outcomes of reactions and forecast the properties of molecules, even before they are synthesized. nih.govrjptonline.org For a compound like this compound, ML offers a powerful toolkit to navigate its complex chemical space.

Reaction Prediction:

Machine learning models, particularly neural networks and tree-based algorithms like Random Forest and Gradient Boosting, are increasingly used to predict the outcomes of organic reactions with high accuracy. researchgate.netnih.govyoutube.com For this compound, these algorithms could be trained on large datasets of reactions involving similar nitrophenyl ketones or dichlorinated aromatic compounds. By learning from patterns in reactants, reagents, and conditions, these models could predict key outcomes such as reaction yield, selectivity (regio- and stereoselectivity), and the likelihood of side-product formation. An active learning approach could further refine these models by suggesting the most informative experiments to perform, thereby reducing the time and resources spent in the lab. nih.gov

Hypothetical Data for ML Reaction Yield Prediction

| Reactant 1 | Reagent | Solvent | Temperature (°C) | Predicted Yield (%) |

| This compound | NaBH4 | Methanol | 25 | 85 |

| This compound | H2, Pd/C | Ethanol | 50 | 92 |

| This compound | Grignard Reagent | THF | 0 | 65 |

| This compound | Wittig Reagent | Toluene | 80 | 78 |

Property Forecasting:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are established machine learning methods for forecasting the biological activity and physicochemical properties of chemicals. researchgate.netnih.govmdpi.com These models correlate molecular descriptors (numerical representations of a molecule's structure) with specific properties. For this compound, QSAR models could be developed to predict its potential biological activities, such as antimicrobial or enzyme inhibitory effects, by comparing its structural features to those of known active compounds. mdpi.comnih.gov Similarly, QSPR models could forecast important physicochemical properties like solubility, boiling point, and toxicity, which are crucial for environmental impact assessment and material handling. researchgate.net

Hypothetical Data for ML-based Property Forecasting

| Molecular Descriptor | Value | Predicted Property | Predicted Value |

| Molecular Weight | 248.07 | LogP (Lipophilicity) | 3.2 |

| Polar Surface Area | 64.9 Ų | Aqueous Solubility | -4.5 (log mol/L) |

| Number of H-Bond Donors | 0 | Boiling Point | 345 °C |

| Number of H-Bond Acceptors | 4 | Aryl Hydrocarbon Receptor Affinity | Moderate |

Development and Utilization of Advanced Solvation Models for Reaction Studies

The solvent environment can profoundly influence the rate, selectivity, and even the feasibility of a chemical reaction. Advanced solvation models are computational tools that provide a detailed picture of solute-solvent interactions, offering insights that are often difficult to obtain through experiments alone. researchgate.netflinders.edu.auresearchgate.net

For reactions involving this compound, understanding solvent effects is critical. For instance, in nucleophilic substitution reactions, the polarity of the solvent can stabilize or destabilize transition states, thereby altering the reaction kinetics. nih.govmdpi.com Advanced solvation models can be broadly categorized into implicit and explicit models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with specific dielectric properties. researchgate.net They are computationally efficient and can be used to quickly screen for optimal solvents for a given reaction. For this compound, these models could be used to predict how its reactivity changes across a range of solvents, guiding the selection of the most suitable reaction medium.

Explicit Solvation Models: These models involve simulating a discrete number of solvent molecules around the solute. While computationally more intensive, they can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for accurately modeling reaction mechanisms. clemson.edu For reactions of this compound, particularly in protic solvents, explicit solvation models could provide critical insights into the structure of the transition state and the role of individual solvent molecules in the reaction pathway. The development of hybrid quantum mechanics/molecular mechanics (QM/MM) methods, which treat the reacting species with high-level quantum chemistry and the surrounding solvent with classical mechanics, offers a balance between accuracy and computational cost. clemson.edu

The future application of these models will likely involve predicting not just ground-state solvation energies but also the solvation energies of transition states, which is essential for accurate kinetic modeling. rsc.org

Hypothetical Data from Advanced Solvation Model Calculations

| Species | Solvent | Solvation Model | Calculated Solvation Free Energy (kcal/mol) |

| This compound | Water | SMD | -8.5 |

| This compound | Acetonitrile | IEFPCM | -7.2 |

| This compound | Toluene | SMD | -4.1 |

| Reaction Transition State | Water | QM/MM | -12.3 |

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(4,5-dichloro-2-nitrophenyl)propan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a nitro-substituted benzene derivative reacts with acetyl chloride or acetone derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). The electron-withdrawing nitro and chloro groups on the benzene ring reduce reactivity, necessitating elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours). Solvent choice (e.g., dichloromethane or nitrobenzene) impacts regioselectivity and purity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from byproducts like diacylated derivatives .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the methyl group (δ ~2.4 ppm, singlet) and aromatic protons (δ ~7.5–8.5 ppm, split due to nitro and chloro substituents).

- ¹³C NMR : The ketone carbonyl appears at δ ~205–210 ppm; aromatic carbons adjacent to electron-withdrawing groups show downfield shifts (δ ~125–140 ppm).

- IR : Strong C=O stretch at ~1700 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹. Discrepancies between experimental and computational spectra (e.g., DFT-calculated shifts) may indicate conformational isomerism or impurities .

Q. What safety precautions are recommended for handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound’s nitro and chloro groups pose potential toxicity; avoid inhalation or skin contact. Store at 2–8°C in airtight containers away from reducing agents. Refer to SDS guidelines for spill management (neutralize with alkaline solutions) and disposal (incineration with scrubbers for halogenated waste) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,5-dichloro-2-nitrophenyl group influence regioselectivity in further functionalization?

- Methodological Answer : The nitro group directs electrophilic substitution to the para position relative to itself, but steric hindrance from the adjacent chloro groups may divert reactivity. Computational modeling (e.g., Fukui indices) predicts preferential sites for nucleophilic attack. Experimental validation via Suzuki coupling or nitration reactions can map reactive hotspots. Contradictions between predicted and observed regioselectivity may arise from solvent polarity or catalyst interactions .

Q. What strategies resolve contradictions in crystallographic data for this compound’s polymorphs?

- Methodological Answer : Use single-crystal X-ray diffraction (SHELX suite ) to resolve polymorphic ambiguities. Refinement parameters (R-factor < 5%) and hydrogen bonding patterns (e.g., C=O⋯H interactions) distinguish between forms. Pair distribution function (PDF) analysis complements XRD for amorphous impurities. Conflicting lattice parameters may require temperature-dependent studies to identify metastable phases .

Q. How can reaction conditions be optimized to mitigate byproduct formation during scale-up?

- Methodological Answer : Employ DoE (Design of Experiments) to optimize catalyst loading (AlCl₃: 1.2–1.5 equiv.), solvent volume (minimize excess to reduce side reactions), and stirring rate (≥500 rpm for homogeneity). In-line FTIR monitors reaction progression. Pilot-scale trials (1–5 L) with fractional distillation improve yield (>75%) while reducing diacylated byproducts .

Q. What computational models predict the environmental persistence of this compound?

- Methodological Answer : Use EPI Suite or DFT to estimate biodegradation (BIOWIN < 2.5 indicates low biodegradability) and hydrolysis half-life (t₁/₂ > 100 days at pH 7). Experimental validation via OECD 301F tests (measuring CO₂ evolution) quantifies microbial degradation. Discrepancies between predicted and experimental data may arise from unaccounted photolytic pathways .

Q. How do substituents affect the compound’s photostability under UV exposure?

- Methodological Answer : Conduct accelerated UV stability studies (ICH Q1B guidelines) with HPLC monitoring. Nitro groups enhance absorption at 290–400 nm, accelerating photodegradation. Chloro substituents increase radical formation, leading to cleavage products. Compare degradation profiles with analogs lacking chloro groups to isolate substituent effects .

Key Research Challenges

- Synthetic Yield Optimization : Balancing electron-deficient aromatic reactivity with catalyst efficiency.

- Polymorph Control : Crystallization conditions (e.g., antisolvent addition) to isolate the thermodynamically stable form.

- Ecotoxicology : Long-term impact studies on aquatic organisms (e.g., Daphnia magna LC₅₀ assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.